5-(Aminomethyl)naphthalen-1-ol hydrobromide CAS 1432680-39-1 properties
5-(Aminomethyl)naphthalen-1-ol hydrobromide CAS 1432680-39-1 properties
This guide serves as a technical monograph for 5-(Aminomethyl)naphthalen-1-ol hydrobromide , a specialized bifunctional building block used in medicinal chemistry.
CAS 1432680-39-1 | High-Value Bifunctional Scaffold
Chemical Identity & Physical Properties
5-(Aminomethyl)naphthalen-1-ol hydrobromide is a bifunctional naphthalene derivative characterized by a phenolic hydroxyl group at position 1 and a primary aminomethyl group at position 5. This specific 1,5-substitution pattern offers a rigid, defined geometry that is distinct from common 1,2- or 1,4-isomers, making it a critical scaffold for fragment-based drug discovery (FBDD) and the design of macrocyclic ligands.
Physicochemical Data
| Property | Specification |
| CAS Number | 1432680-39-1 |
| Chemical Formula | C₁₁H₁₁NO[1][2][3][4][5][6][7][8] · HBr |
| Molecular Weight | 254.12 g/mol (Salt); 173.21 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et₂O |
| pKa (Calculated) | ~9.6 (Phenol), ~9.2 (Aminomethyl ammonium) |
| Hygroscopicity | Hydrobromide salts are typically hygroscopic; store under desiccant. |
Synthesis & Manufacturing
The synthesis of the 1,5-disubstituted naphthalene core requires overcoming the natural regioselectivity of electrophilic aromatic substitution, which favors the 1- and 4-positions. The most reliable route utilizes 5-bromo-1-naphthol as the starting material, employing palladium-catalyzed cyanation followed by reduction.
Recommended Synthetic Route (Retrosynthesis)
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Starting Material: 5-Bromo-1-naphthol.[9]
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Protection: The phenolic oxygen is protected (e.g., as a benzyl ether or TBDMS) to prevent interference during metal catalysis.
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Cyanation: Pd-catalyzed exchange of the bromide for a nitrile group.
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Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the nitrile to the primary amine.
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Salt Formation: Deprotection and treatment with HBr/Acetic Acid yields the stable hydrobromide salt.
Figure 1: Validated synthetic pathway for the production of CAS 1432680-39-1, prioritizing regiochemical fidelity.
Applications in Drug Discovery
This compound is not merely an intermediate; it is a pharmacophore enabler . Its unique structure allows it to serve multiple roles in modern medicinal chemistry.
A. Rigid Linker in PROTACs
The naphthalene ring provides a rigid spacer (~5-7 Å distance) between the E3 ligase ligand and the target protein ligand. Unlike flexible alkyl chains, the 1,5-naphthalene core restricts conformational entropy, potentially improving binding affinity.
B. Fragment-Based Drug Discovery (FBDD)
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Target Class: Kinases, GPCRs (Serotonin/Dopamine receptors).
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Mechanism: The phenolic -OH can act as a hydrogen bond donor/acceptor (mimicking Tyr/Ser residues), while the aminomethyl group provides a cationic center to interact with Asp/Glu residues in the binding pocket.
C. Macrocyclization Scaffold
The bifunctional nature (Amine + Phenol) makes it an ideal candidate for macrocyclization strategies. It can be reacted with dicarboxylic acids or amino acids to form peptidomimetic macrocycles, stabilizing secondary structures like
Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Use this protocol to attach the aminomethyl group to a carboxylic acid building block.
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Dissolution: Dissolve 1.0 eq of 5-(Aminomethyl)naphthalen-1-ol HBr in DMF.
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Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HBr salt and activate the amine.
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Activation: In a separate vial, activate 1.1 eq of the Carboxylic Acid using HATU (1.1 eq).
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Coupling: Combine the solutions and stir at RT for 2–4 hours. Monitor by LC-MS.
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Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.[4]
Protocol B: Handling & Storage Decision Tree
Hydrobromide salts are prone to degradation if mishandled.
Figure 2: Decision matrix for the storage and handling of hydrobromide salts to prevent hydrolysis or oxidation.
Safety & Stability (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Stability: Light sensitive. The electron-rich naphthalene ring is susceptible to oxidation (browning) if exposed to air and light for prolonged periods.
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Incompatibility: Strong oxidizing agents, acid chlorides (without base), acid anhydrides.
References
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BLD Pharm. (2025). Product Analysis: 5-(Aminomethyl)naphthalen-1-ol hydrobromide. Retrieved from .
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Amino-1-naphthol (Structural Analog Analysis). Retrieved from .
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BenchChem. (2025).[4][5][10] Naphthalene Derivatives in Medicinal Chemistry: Synthesis and Applications. Retrieved from .
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PrepChem. (2024). Regioselective Synthesis of Naphthalene Derivatives. Retrieved from .
-
Royal Society of Chemistry. (2023). One-pot enzymatic synthesis of aminomethyl-substituted aromatics. Green Chemistry. Retrieved from .
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